2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal is an organic compound characterized by its unique structure, which includes both an aldehyde group and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of 2-ethylpent-4-enal with prop-2-en-1-yl aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enoic acid.
Reduction: 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enol.
Substitution: 2-Ethyl-2-(2-bromo-prop-2-en-1-yl)pent-4-enal.
Scientific Research Applications
2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound may also participate in conjugation reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enoic acid
- 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enol
- 2-Ethyl-2-(2-bromo-prop-2-en-1-yl)pent-4-enal
Uniqueness
2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal is unique due to its combination of an aldehyde group and multiple double bonds, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in organic synthesis and material science.
Properties
CAS No. |
68728-33-6 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-ethyl-2-prop-2-enylpent-4-enal |
InChI |
InChI=1S/C10H16O/c1-4-7-10(6-3,9-11)8-5-2/h4-5,9H,1-2,6-8H2,3H3 |
InChI Key |
ZYSIWYYCTYSDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)(CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.